molecular formula C18H24FN3O6S B1663859 Pefloxacin mesylate CAS No. 70458-95-6

Pefloxacin mesylate

Cat. No.: B1663859
CAS No.: 70458-95-6
M. Wt: 429.5 g/mol
InChI Key: HQQSBEDKMRHYME-UHFFFAOYSA-N
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Description

Pefloxacin mesylate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria. This compound is commonly used to treat bacterial infections in the gastrointestinal system, genitourinary tract, and uncomplicated gonococcal urethritis in males .

Mechanism of Action

Target of Action

Pefloxacin mesylate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .

Mode of Action

The bactericidal action of this compound results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the separation of replicated DNA, thereby inhibiting cell division .

Biochemical Pathways

This compound affects the biochemical pathways involved in DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a necessary step for DNA replication and transcription . This inhibition leads to strand breakage of the bacterial chromosome, ultimately inhibiting DNA replication and transcription .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . It has a bioavailability of 100% . It is metabolized in the liver and has an elimination half-life of 8.6 hours . It is excreted mostly through the kidneys, but also through the biliary system . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacterial cells from dividing and multiplying . This leads to the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, its metabolism and excretion can be influenced by the patient’s liver and kidney function . Therefore, the patient’s physiological condition and the presence of other drugs can affect the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA . By interfering with these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, which is critical for cell division and growth. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts the normal functioning of DNA, leading to cell death . The compound’s ability to penetrate cells and achieve high tissue-to-serum ratios makes it effective against intracellular pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and relaxation of DNA, ultimately inhibiting cell division . This bactericidal action results from the compound’s ability to interfere with the activity of these critical bacterial enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is well absorbed by the oral route and has a half-life ranging from 6.2 to 12.4 hours . Over time, this compound is metabolized to form N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Long-term effects on cellular function have been observed, including the potential for tendon damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In broiler chickens, an oral dose of 10 mg/kg body weight every 24 hours has been found to be effective in treating systemic infections . At higher doses, this compound can have toxic effects, including adverse impacts on the biomechanics and histopathology of tendons in rats . These effects highlight the importance of careful dosage management in clinical and veterinary settings.

Metabolic Pathways

This compound is metabolized primarily in the liver. The main metabolic pathways involve the formation of N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . These metabolites are excreted in urine and bile, with the urinary recovery of identified metabolites varying across different species . The compound’s metabolism affects its pharmacokinetic properties and overall efficacy.

Transport and Distribution

This compound is well absorbed by the oral route and is distributed widely within the body. It achieves high concentrations in most organs and tissues, except the brain . The compound’s protein binding is relatively low, at about 20-30% . This widespread distribution contributes to its effectiveness in treating bacterial infections in various tissues.

Subcellular Localization

This compound is capable of penetrating cells and achieving high tissue-to-serum ratios . This property is particularly important for treating infections caused by intracellular pathogens. The compound’s ability to localize within cells enhances its antibacterial activity and effectiveness in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pefloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Scientific Research Applications

Pefloxacin mesylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on bacterial DNA replication and transcription.

    Medicine: Used in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.

    Industry: Employed in the development of new antibacterial agents and formulations

Comparison with Similar Compounds

Pefloxacin mesylate is part of the fluoroquinolone class of antibiotics. Similar compounds include:

Uniqueness: this compound is unique due to its specific activity against certain gram-negative bacteria and its use in treating uncomplicated gonococcal urethritis in males .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
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Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-95-6
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Record name Pefloxacin mesylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate
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Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
Source European Chemicals Agency (ECHA)
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Record name PEFLOXACIN MESYLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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